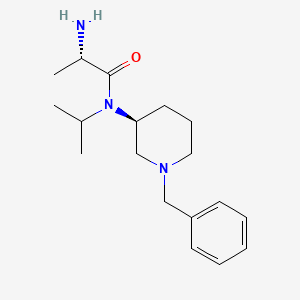

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide

描述

属性

IUPAC Name |

(2S)-2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O/c1-14(2)21(18(22)15(3)19)17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTNRLHRFKFGFR-RDJZCZTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

Formation of the Propionamide Moiety: The propionamide group can be formed through an amidation reaction involving propionic acid and an appropriate amine.

Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or benzyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Benzyl chloride (C₆H₅CH₂Cl), various bases or acids

Major Products Formed

Oxidation: Ketones, oxides

Reduction: Amines, alcohols

Substitution: Substituted derivatives with modified functional groups

科学研究应用

Chemistry

In the field of chemistry, (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized to yield ketones or carboxylic acids.

- Reduction: Reduction can yield alcohols or amines.

- Substitution Reactions: Allows for the introduction of additional functional groups.

Biology

The compound is under investigation for its potential biological activities, particularly its interactions with enzymes and receptors. Research has shown that it may act as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in many signaling pathways.

Mechanism of Action:

The interaction with GPCRs may lead to modulation of neurotransmitter release and alteration of cellular responses to stimuli, making it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its unique properties suggest potential use in developing drugs targeting specific pathways associated with various diseases.

Case Studies:

- Neurological Disorders: Preliminary studies indicate that compounds similar to AM97800 may have effects on neurotransmitter systems related to mood regulation and cognitive function.

- Pain Management: Investigations into its analgesic properties suggest potential applications in pain relief therapies.

Industry

This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis allows for the development of new materials and drugs with enhanced efficacy and specificity.

作用机制

The mechanism of action of (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

相似化合物的比较

Key Properties :

- Molecular Formula : C₁₇H₂₅N₃O (based on structural analysis)

- Molecular Weight : ~289.42 g/mol (calculated)

- Stereochemistry : Both the benzyl-piperidin-3-yl and propionamide moieties exhibit (S)-configurations, which are critical for enantioselective interactions with biological targets .

Synthetic routes typically involve coupling reactions between protected amino acids and substituted piperidines, as evidenced by intermediates in peptidomimetic libraries .

Table 1: Structural and Physicochemical Comparison

Key Observations :

The carbamic acid benzyl ester derivative (C₁₉H₂₉N₃O₃) introduces a hydrolytically labile ester group, which may serve as a prodrug strategy to improve bioavailability . The indole-containing analog (C₂₃H₂₇N₄O₂) incorporates a hydrophobic indole ring, a feature linked to improved binding in SARS-CoV-2 main protease inhibition studies .

Biological Activity: While the target compound lacks explicit activity data in the provided evidence, its structural analogs demonstrate roles in protease inhibition. The chloroacetamide analog (C₁₇H₂₅ClN₂O) shares a similar piperidine scaffold but may exhibit distinct reactivity due to the chloro group, which could influence target selectivity .

Synthetic Accessibility :

- The target compound and its analogs are synthesized via modular approaches, such as coupling reactions (e.g., "general procedure B" in ). High yields (>90%) suggest robust synthetic routes for further optimization.

生物活性

(S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C20H33N3O

- Molecular Weight : 331.5 g/mol

- CAS Number : 1401668-94-7

The compound features a piperidine ring, a benzyl group, and an isopropyl group, which contribute to its unique chemical properties and biological interactions.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reaction with appropriate precursors.

- Introduction of the Benzyl Group : Nucleophilic substitution reaction with benzyl halide.

- Attachment of the Isopropyl Group : Alkylation using isopropyl halide.

- Final Coupling : Combining the intermediate with 3-methyl-butyramide under controlled conditions.

This multi-step synthetic route allows for the generation of high-purity compounds suitable for biological testing.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which could be relevant in treating diseases like cancer and neurodegenerative disorders.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signal transduction pathways.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Benzyl group | Moderate MAO-B inhibition |

| Compound B | Piperidine derivative | Anticancer activity |

| Compound C | Similar piperidine structure | Neuroprotective effects |

This comparison highlights how variations in structure can lead to different biological activities, underscoring the importance of structural modifications in drug design.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-propionamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving chiral piperidine and amino acid derivatives. For example, (S)-1-benzyl-piperidin-3-amine may be reacted with an activated ester of (S)-2-amino-N-isopropyl-propionic acid under coupling conditions (e.g., EDC/HOBt). Intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C), HPLC for enantiomeric purity, and mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods or local exhaust systems to minimize inhalation risks .

- Spill Management : Collect solid residues using non-sparking tools and dispose of as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. How can researchers verify the stereochemical purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers.

- Optical Rotation : Compare measured [α]D values with literature data.

- X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final coupling step?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reaction efficiency.

- Catalyst Optimization : Evaluate coupling agents like HATU vs. DCC/DMAP for reduced side-product formation.

- Temperature Control : Conduct reactions at 0–5°C to minimize racemization of chiral centers .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays using standardized concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase/GPCR panels to rule out non-specific binding.

- Meta-Analysis : Compare datasets with covariates like cell line variability or assay endpoints (e.g., IC₅₀ vs. EC₅₀) .

Q. How can environmental fate studies be designed to assess the compound’s persistence?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound at pH 3–9 (25–50°C) and monitor degradation via LC-MS.

- Soil/Water Partitioning : Measure log Kow and soil sorption coefficients (Kd) to model bioaccumulation potential.

- Microcosm Experiments : Simulate aerobic/anaerobic microbial degradation in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。